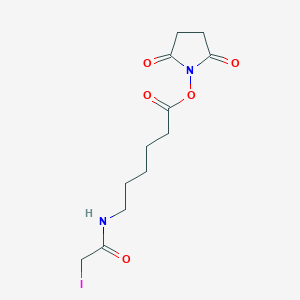

2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

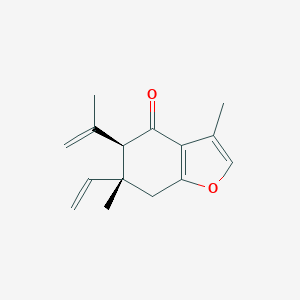

Anticonvulsant Properties

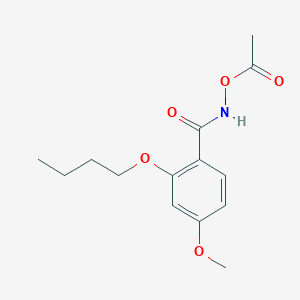

Epilepsy, a common neurological disorder, often presents drug resistance. Researchers have discovered that this compound, specifically compound 30, possesses potent anticonvulsant activity. In animal seizure models (such as the maximal electroshock test and the psychomotor 6 Hz seizure model), compound 30 demonstrated broad-spectrum efficacy. Its median effective dose (ED50) for anticonvulsant activity was 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz model. Importantly, it exhibited favorable safety profiles and metabolic stability .

Pain Modulation

Compound 30 also shows promise in pain management. It effectively reduced tonic pain in the formalin test, capsaicin-induced pain, and oxaliplatin-induced neuropathic pain in mice. These findings suggest its potential as an analgesic agent .

Inhibition of Calcium Currents

The most plausible mechanism of action for compound 30 involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This property contributes to its anticonvulsant effects .

Metabolic Stability and Safety

Compound 30 exhibits high metabolic stability in human liver microsomes and negligible hepatotoxicity. Additionally, it shows relatively weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9) compared to reference compounds .

Protein Cross-Linking

As a protein cross-linking reagent, this compound can modify lysine residues in proteins. Researchers have used it for enzyme immunoconjugates and semiantigen carrier molecule preparation .

Other Applications

While the above applications are well-documented, further research may reveal additional uses for this intriguing compound. Its unique structure and properties make it an interesting candidate for preclinical development .

Mécanisme D'action

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-yl 6-(2-iodoacetamido)hexanoate is proteins, specifically the lysine residues . This compound is a protein crosslinker, which means it can form covalent bonds between different protein molecules or different parts of the same protein molecule .

Mode of Action

The compound interacts with its targets by reacting with the lysine residues of proteins . This reaction results in the modification of these residues, which can lead to changes in the structure and function of the proteins .

Pharmacokinetics

It is known that the compound has high metabolic stability on human liver microsomes . This suggests that it may have a relatively long half-life in the body, which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action is the modification of proteins, which can have a wide range of effects depending on the specific proteins that are targeted. For example, if the compound targets an enzyme, it could alter the enzyme’s activity, potentially leading to changes in the metabolic pathways the enzyme is involved in .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the compound, with the initial coupling with primary amine-containing molecules typically occurring at a buffered pH of 7.5 (6.5-8.5), and the second coupling with free thiol-containing molecules occurring at a buffered pH of 6.8 (6.5-7.0) . Additionally, the presence of other substances in the environment, such as other proteins or small molecules, could potentially interfere with the compound’s ability to react with its targets.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2-iodoacetyl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNALJOZUYFKSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402606 |

Source

|

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134759-23-2 |

Source

|

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(2-iodoacetyl)amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134759-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)